![molecular formula C9H7BrClN3O2 B2543593 Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 2090369-22-3](/img/structure/B2543593.png)
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a chemical compound with the CAS Number: 2090369-22-3 . It has a molecular weight of 304.53 . It is usually in the form of a powder .
Physical And Chemical Properties Analysis
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a powder that is stored at room temperature . Its molecular weight is 304.53 .Scientific Research Applications
- Imidazo[1,2-b]pyridazine derivatives, including our compound, have demonstrated antifungal properties . Researchers have explored their potential as antifungal agents against various pathogens. Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate could be a valuable candidate for developing novel antifungal drugs.
- Some imidazo[1,2-b]pyridazine derivatives exhibit anti-diabetic effects . These compounds may modulate glucose metabolism pathways or enhance insulin sensitivity. Investigating the impact of our compound on glucose regulation could lead to new therapeutic strategies for diabetes management.
- Imidazo[1,2-b]pyridazine derivatives have been studied as potential antiparasitic agents . Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate might show activity against protozoan parasites or helminths. Further research is needed to validate its efficacy.
- Inflammation plays a crucial role in various diseases. Compounds with anti-inflammatory activity are highly sought after. Our compound could be investigated for its potential to modulate inflammatory pathways and mitigate inflammation-related conditions .
- Imidazo[1,2-b]pyridazine derivatives have shown anti-proliferative effects against cancer cells . Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate might inhibit cell growth, making it relevant for cancer research. Its mechanism of action warrants exploration.
- Gamma-hydroxybutyric acid (GHB) receptors are involved in various physiological processes. Imidazo[1,2-b]pyridazine derivatives can serve as ligands for these receptors . Investigating our compound’s affinity for GHB binding sites could reveal novel therapeutic applications.
Antifungal Activity
Anti-Diabetic Potential
Antiparasitic Applications
Anti-Inflammatory Properties
Anti-Proliferative Activity
Novel Ligands for GHB Binding Sites
Mechanism of Action
Target of Action
It is known that imidazo[1,2-b]pyridazine derivatives, to which this compound belongs, have been widely studied in drug molecules and have shown diverse biological activities and pharmacological properties .
Mode of Action
It is known that the imidazo[1,2-b]pyridazine scaffold can provide a variety of bioactive molecules . The negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .
Biochemical Pathways
Imidazo[1,2-b]pyridazine derivatives have shown diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc .
Result of Action
It is known that imidazo[1,2-b]pyridazine derivatives have shown diverse biological activities and pharmacological properties .
properties
IUPAC Name |
ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)7-8(10)14-6(12-7)4-3-5(11)13-14/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIKFVCVQMRIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC(=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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